molecular formula C9H17IO B8556690 1-Iodo-3-methyloct-1-en-3-ol CAS No. 64270-11-7

1-Iodo-3-methyloct-1-en-3-ol

Cat. No.: B8556690
CAS No.: 64270-11-7
M. Wt: 268.13 g/mol
InChI Key: YQYHLXQUYAGSOZ-UHFFFAOYSA-N
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Description

1-Iodo-3-methyloct-1-en-3-ol is an organoiodine compound featuring an eight-carbon chain with a methyl branch at position 3, a hydroxyl group at the same carbon, and an iodine atom at position 1. The molecule also contains a double bond between carbons 1 and 2. This structure confers unique reactivity due to the interplay of the iodine (a good leaving group), the hydroxyl group (a polar functional group), and the steric effects of the methyl branch.

Properties

CAS No.

64270-11-7

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-iodo-3-methyloct-1-en-3-ol

InChI

InChI=1S/C9H17IO/c1-3-4-5-6-9(2,11)7-8-10/h7-8,11H,3-6H2,1-2H3

InChI Key

YQYHLXQUYAGSOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C=CI)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Iodo-3-methyloct-1-en-3-ol is compared below with three analogues:

1-Chloro-3-methyloct-1-en-3-ol

  • Structural Differences : Chlorine replaces iodine.
  • Reactivity : Chlorine’s smaller atomic radius and lower polarizability reduce its leaving-group ability compared to iodine. This results in slower nucleophilic substitution reactions.
  • Stability : The C-Cl bond (bond energy ~339 kJ/mol) is stronger than C-I (~209 kJ/mol), making the chloro-derivative less prone to decomposition under thermal or photolytic conditions .

3-Methyloct-1-en-3-ol

  • Structural Differences : Lacks the iodine atom.
  • Physical Properties : Lower molecular weight (vs. iodo-derivative) reduces boiling point and increases volatility.

1-Iodo-3-methyloct-3-en-1-ol

  • Structural Differences : Double bond position shifts to carbons 3–4, altering conjugation and steric interactions.
  • Reactivity : The relocated double bond may influence regioselectivity in addition reactions. The hydroxyl group’s proximity to the double bond could enable intramolecular hydrogen bonding, affecting solubility .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Leaving Group Ability Stability (Relative)
This compound ~254.1 ~220–240 (est.) High (I⁻) Moderate
1-Chloro-3-methyloct-1-en-3-ol ~178.7 ~190–210 (est.) Moderate (Cl⁻) High
3-Methyloct-1-en-3-ol ~142.2 ~170–185 None High

Research Findings and Challenges

  • Synthetic Limitations : The iodo-derivative’s synthesis faces challenges due to iodine’s susceptibility to light-induced degradation. A method analogous to ’s alkylation (using methyl iodide) may require inert conditions .
  • Nomenclature Consistency: As per , systematic IUPAC naming ensures clarity in differentiating positional isomers (e.g., double bond location) .

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